REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([C:9]([CH2:14][CH3:15])([C:12]#[N:13])[C:10]#[N:11])[CH3:8]>CCOCC>[CH2:7]([C:9]([CH2:14][CH3:15])([CH2:12][NH2:13])[CH2:10][NH2:11])[CH3:8] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C#N)(C#N)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
was kept below 20° C
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by adding H2O (5 mL), 2M aqueous NaOH (10 mL) and again H2O (5 mL)
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with Et2O
|
Type
|
CUSTOM
|
Details
|
the combined filtrates were evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 5.0 g of a clear, light-yellow liquid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |